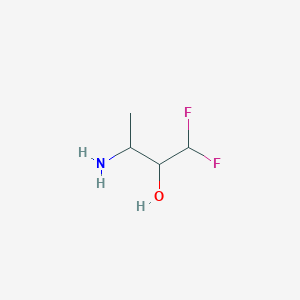

3-Amino-1,1-difluorobutan-2-ol

描述

Significance of Fluorinated Amino Alcohols in Medicinal Chemistry and Agrochemicals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and agrochemical development. Fluorinated amino alcohols, as a specific subclass, are of particular interest due to the profound impact of fluorine on a molecule's physicochemical and biological properties. The high electronegativity of fluorine can alter the acidity of nearby functional groups, influence molecular conformation, and enhance metabolic stability by blocking sites susceptible to enzymatic degradation. nih.govmdpi.com These modifications can lead to improved pharmacokinetic profiles, such as increased bioavailability and a longer half-life in biological systems. nih.gov

Historical Context of 3-Amino-1,1-difluorobutan-2-ol Research and Development

While the broader field of organofluorine chemistry has a rich history, with the first fluorinated drug, fludrocortisone, being introduced in the 1950s, specific research and development information for this compound is not extensively documented in publicly available literature. The compound is commercially available from various suppliers, indicating that synthetic routes for its production have been developed. chemscene.combiosynth.com These syntheses likely draw from the established methodologies for creating fluorinated amino alcohols, which often involve the use of specialized fluorinating agents. nih.govnih.gov

The development of synthetic methods for similar β-amino alcohols has been a subject of considerable research. nih.govnih.gov However, detailed historical accounts or seminal publications specifically detailing the first synthesis or the evolution of the manufacturing process for this compound are scarce. Its availability suggests it is recognized as a valuable building block, likely due to the growing interest in small, fluorinated aliphatic amines for use in creating libraries of compounds for high-throughput screening in drug discovery.

Scope and Research Objectives for this compound Investigations

Current and future research involving this compound is likely to be focused on its application as a versatile chiral synthon. The primary research objective is to utilize its unique structural and stereochemical features to construct novel, value-added molecules with potential biological activity. The presence of three distinct functional groups—amino, hydroxyl, and gem-difluoro—offers multiple points for chemical modification and elaboration.

Investigations would logically explore its use in the synthesis of novel pharmaceuticals and agrochemicals. For example, it could serve as a key fragment in the synthesis of enzyme inhibitors, where the fluorinated moiety can interact favorably with the enzyme's active site. The chirality of the molecule is also of significant interest, as it allows for the stereoselective synthesis of complex targets, a critical aspect in the development of modern therapeutics. Further research may also focus on the development of more efficient and scalable synthetic routes to this compound, potentially making it more accessible for broader research and development applications. While specific research findings on this compound are limited, the broader context of fluorinated molecules suggests that investigations into its properties and applications are a promising avenue for discovery.

Compound Properties

| Property | Value | Source |

| Molecular Formula | C4H9F2NO | uni.lu |

| Molecular Weight | 125.12 g/mol | chemscene.com |

| CAS Number | 129660-34-0 | chemscene.com |

| Predicted XlogP | 0.0 | uni.lu |

| Predicted Monoisotopic Mass | 125.06522 Da | uni.lu |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-amino-1,1-difluorobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2NO/c1-2(7)3(8)4(5)6/h2-4,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYUYPDTPGLAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129660-34-0 | |

| Record name | 3-amino-1,1-difluorobutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Amino 1,1 Difluorobutan 2 Ol and Its Stereoisomers

Chemo- and Regioselective Synthesis Strategies for 3-Amino-1,1-difluorobutan-2-ol

Achieving the correct arrangement of the amino and hydroxyl groups in this compound requires highly chemo- and regioselective reactions. A primary strategy involves the regioselective opening of a difluorinated epoxide. For instance, a precursor such as 1,1-difluoro-2,3-epoxybutane could be subjected to nucleophilic attack. The choice of nucleophile and reaction conditions is critical to ensure the attack occurs at the C3 position to install the amino functionality, leaving the C2 position to form the hydroxyl group.

One potential route involves using an azide (B81097) anion (N₃⁻) as a nitrogen source, which preferentially attacks the less hindered C3 position of the epoxide. The resulting azido (B1232118) alcohol intermediate can then be readily reduced to the target vicinal amino alcohol. This approach has been successfully applied in the synthesis of various fluorohydrins and amino alcohols.

Another viable strategy is the reductive amination of a precursor α-hydroxy ketone, such as 1,1-difluorobutan-2-ol-3-one. This method involves the reaction of the ketone with an amine source, like ammonia (B1221849) or a protected amine equivalent, to form an imine, which is then reduced in situ. The selectivity of this reaction is pivotal to avoid reduction of the existing hydroxyl group. Palladium-catalyzed oxidative cyclizations have also been shown to be both chemo- and regioselective in the formation of related diol-derived heterocycles, suggesting that transition-metal catalysis could play a role in controlling the formation of the desired functional group arrangement. ox.ac.uk

Enantioselective and Diastereoselective Synthesis of this compound

The presence of two stereocenters at C2 and C3 in this compound necessitates the use of stereoselective synthetic methods to access specific diastereomers ((2R,3R), (2S,3S), (2R,3S), and (2S,3R)) in high purity.

Asymmetric catalysis offers an efficient route to chiral amino alcohols by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.govfrontiersin.org Key strategies applicable to the synthesis of this compound include:

Asymmetric Hydrogenation: The asymmetric hydrogenation of a prochiral α-amino-β,β-difluoro ketone precursor is a direct method. Catalysts based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral phosphine (B1218219) ligands, are often employed for the stereoselective reduction of ketones. rsc.org

Asymmetric Transfer Hydrogenation: This method uses readily available hydrogen donors, such as isopropanol (B130326) or formic acid, in place of high-pressure H₂ gas. It is a valuable technique for producing optically active alcohols and amines.

Catalytic Asymmetric Reductive Amination: This involves the reaction of a chiral or prochiral ketone with an amine in the presence of a chiral catalyst and a reducing agent. For example, a precursor like 1,1-difluorobutan-2-ol-3-one could be transformed into the target compound with high stereocontrol.

Recent advancements have highlighted the use of copper-catalyzed asymmetric propargylic substitution to create chiral γ-amino alcohols with congested stereocenters, a strategy that could be adapted for difluorinated analogues. unimi.it

Table 1: Examples of Asymmetric Catalysis for Chiral Amino Alcohol Synthesis

| Catalyst/Method | Substrate Type | Product Type | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Brønsted Acid | Olefins + N-Boc-formaldimine | 1,3-Amino Alcohols | Up to 96.5:3.5 er | nih.gov |

| Ni-Catalyzed Reductive Coupling | 2-Aza-butadiene + Aldehydes | γ-Secondary Amino Alcohols | Good enantioselectivity | organic-chemistry.org |

| Cu-Catalysis with Chiral Ligand | Alkyne-functionalized oxetanes + Aniline | γ-Amino Alcohols | Up to 94:6 er | unimi.it |

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

A prominent strategy involves the use of Evans-type oxazolidinone auxiliaries. For instance, an acetate-derived chiral N-acyloxazolidinone can be converted to its enolate and reacted with a difluoro-containing electrophile. A subsequent aldol-type reaction with an appropriate electrophile, followed by removal of the auxiliary, can yield the desired amino alcohol structure with high diastereoselectivity.

Another approach is the diastereoselective addition of metalloenamines derived from N-sulfinyl imines to aldehydes. This method has been shown to produce both syn- and anti-1,3-amino alcohols with very high diastereomeric ratios after reduction. nih.gov The N-tert-butanesulfinyl group acts as a powerful chiral auxiliary, guiding the nucleophilic addition and being easily cleavable under acidic conditions.

Table 2: Chiral Auxiliary Performance in Asymmetric Synthesis of Amino Alcohols

| Chiral Auxiliary | Reaction Type | Product Configuration | Diastereomeric Excess (de) / Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| N-Sulfinyl Imine | Addition to Aldehydes | syn- and anti-1,3-Amino Alcohols | High dr | nih.gov |

| Perillaldehyde-based Aminodiols | Diethylzinc Addition | Secondary Alcohols | Up to 94% ee | mdpi.com |

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild, environmentally friendly conditions. mdpi.comnih.gov For the synthesis of chiral amino alcohols, key enzyme classes include:

Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of ketones to produce chiral amines with high enantioselectivity. whiterose.ac.uk

Alcohol Dehydrogenases (KREDs): Ketoreductases can stereoselectively reduce a ketone to a chiral alcohol.

Lipases: These enzymes are often used for the kinetic resolution of racemic alcohols or esters through enantioselective acylation or hydrolysis. ineosopen.org

A powerful chemoenzymatic strategy to access all four stereoisomers of this compound could start from a prochiral difluorinated diketone. A sequential process involving a stereoselective ketoreductase (KRED) to form a chiral hydroxy-ketone, followed by a stereoselective amine dehydrogenase (AmDH) or transaminase (ATA) to install the amino group, would provide a highly efficient and selective route. uni-greifswald.de Research on the biocatalytic reductive amination of similar small hydroxy-ketones has shown excellent conversions and enantioselectivities. whiterose.ac.uk For example, the synthesis of (3S)-3-aminobutan-2-ol, a close structural analogue, was achieved with 99.4% ee using an AmDH from Mycobacterium smegmatis (MsmeAmDH). whiterose.ac.uk

Table 3: Biocatalytic Synthesis of Chiral Amines and Amino Alcohols | Enzyme (Source) | Substrate | Product | Conversion | Enantiomeric Excess (ee) | Reference | | --- | --- | --- | --- | --- | | Amine Dehydrogenase (MsmeAmDH) | 3-Hydroxybutan-2-one | (3S)-3-Aminobutan-2-ol | >99% | 99.4% | whiterose.ac.uk | | Amine Dehydrogenase (MsmeAmDH) | Butan-2-one | (S)-Butan-2-amine | >99% | 93.6% | whiterose.ac.uk | | Amine Oxidase (Lathyrus cicera) | Primary Amines | Aldehydes | >95% | N/A | nih.gov | | Lipase (CAL-B) | Ethyl esters of carbocyclic β-amino acids | β-amino acids | 75% | High ee | ineosopen.org |

Development of Novel Fluorination Strategies for this compound Precursors

The introduction of the gem-difluoro motif (CF₂) is a critical step in the synthesis. While traditional methods can be harsh, modern fluorination chemistry offers milder and more selective alternatives.

Deoxofluorination: Reagents like diethylaminosulfur trifluoride (DAST) can convert a carbonyl group (aldehyde or ketone) into a gem-difluoro group. A synthetic route could involve preparing a precursor like 3-amino-2-hydroxy-butanal and then performing a deoxofluorination.

Electrophilic Fluorination: The use of electrophilic fluorinating agents, such as Selectfluor®, allows for the fluorination of enolates or other nucleophilic carbon species. A strategy could involve the diastereoselective fluorination of a chiral enolate precursor.

Using Fluorinated Building Blocks: An alternative to direct fluorination is to start with a small, commercially available fluorinated molecule and build the desired structure. For example, reactions starting with difluoroacetic acid derivatives or other C2-difluorinated synthons can be highly effective. The electrophilic fluorodesilylation of allenylmethylsilanes has emerged as a novel method to access 2-fluoro-1,3-dienes, which are versatile precursors for further functionalization. ox.ac.uk

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles aims to make the synthesis more sustainable by reducing waste, minimizing energy consumption, and using less hazardous materials. kahedu.edu.inresearchgate.net

Key green approaches applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. Catalytic reactions, such as asymmetric hydrogenation, are inherently more atom-economical than methods using stoichiometric reagents. kahedu.edu.in

Use of Catalysis: Both asymmetric catalysis and biocatalysis reduce the need for stoichiometric chiral auxiliaries or resolving agents, minimizing waste. rsc.org

Benign Solvents: Biocatalytic reactions are often performed in water, the greenest solvent. kahedu.edu.in The use of other green solvents like supercritical fluids or polyethylene (B3416737) glycol (PEG) is also a key consideration. kahedu.edu.in Research into fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has shown they can act as non-innocent reaction media, enabling unique transformations while sometimes being recyclable. acs.org

Process Intensification: The use of continuous flow technology can enhance safety, improve reproducibility, and allow for efficient solvent recycling and waste minimization, particularly when handling reactive fluorinated intermediates.

Renewable Feedstocks: While challenging for highly functionalized fluorinated molecules, exploring synthetic routes that begin from bio-derived starting materials is a long-term goal for sustainable chemical manufacturing.

By integrating these advanced catalytic and green methodologies, the synthesis of specific stereoisomers of this compound can be achieved with greater efficiency, selectivity, and environmental responsibility.

Mechanistic Investigations of Chemical Transformations Involving 3 Amino 1,1 Difluorobutan 2 Ol

Reactivity of the Amino Moiety in 3-Amino-1,1-difluorobutan-2-ol

The primary amino group is a key reactive site in this compound, participating in a range of nucleophilic reactions.

Nucleophilic Reactivity and Derivatization Pathways

The amino group (-NH₂) of this compound readily engages in nucleophilic reactions. Its lone pair of electrons allows it to attack electrophilic centers, leading to the formation of a variety of derivatives. The reactivity of this amino group is influenced by the adjacent stereocenter and the electron-withdrawing nature of the nearby difluoromethyl group.

Derivatization of the amino group is a common strategy to introduce new functionalities. For instance, it can react with various electrophiles to form amides, sulfonamides, and other related structures. These reactions are fundamental in modifying the compound's properties for various applications.

Role in Amidation and Reductive Amination Reactions

Amidation: The amino group of this compound can participate in amidation reactions with carboxylic acids and their derivatives (such as acid chlorides or anhydrides) to form amide bonds. libretexts.orgresearchgate.net These reactions typically require activation of the carboxylic acid, often through the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), or by converting the acid to a more reactive species. researchgate.net The resulting amides are important structural motifs in many biologically active molecules. researchgate.net The reaction proceeds through the nucleophilic attack of the amine on the activated carboxyl group. researchgate.net

Reductive Amination: Reductive amination offers a versatile method for forming C-N bonds and can be used to synthesize secondary or tertiary amines from this compound. masterorganicchemistry.comlibretexts.org This two-step process involves the initial reaction of the amino group with an aldehyde or ketone to form an imine or enamine intermediate. libretexts.org This intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.comlibretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com The choice of reducing agent is crucial; for instance, NaBH₃CN is effective because it selectively reduces the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.com

Table 1: Reagents for Reductive Amination

| Reducing Agent | Typical Solvents | Key Characteristics |

|---|---|---|

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | Sensitive to water, not compatible with methanol. commonorganicchemistry.com |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Not sensitive to water; Lewis acids can be added to improve yield for less reactive substrates. commonorganicchemistry.com |

| Sodium borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Added after imine formation is complete as it can reduce aldehydes and ketones. commonorganicchemistry.com |

Reactivity of the Hydroxyl Group in this compound

The secondary hydroxyl group in this compound is another key site for chemical modifications.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form esters. This reaction is typically catalyzed by an acid, such as sulfuric acid. youtube.com The process involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol. Water is eliminated, and a new ester linkage is formed. Esterification can also be achieved using acid anhydrides or acid chlorides, often in the presence of a base to neutralize the acidic byproduct.

Etherification: Etherification of the hydroxyl group can be achieved through reactions like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This method allows for the introduction of a wide variety of alkyl or aryl groups, forming the corresponding ethers. The reaction of 2,3- and 3,4-epoxy amines with HBF₄·OEt₂ results in ring-opening to form amino fluorohydrins. researchgate.net

Oxidation and Reduction Pathways

Oxidation: The secondary alcohol group of this compound can be oxidized to a ketone, yielding 3-amino-1,1-difluorobutan-2-one. nih.gov Common oxidizing agents for this transformation include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or Swern oxidation conditions (using oxalyl chloride, dimethyl sulfoxide, and a hindered base). The choice of oxidant is important to avoid over-oxidation or side reactions involving the amino group.

Reduction: While the hydroxyl group itself is not typically reduced further, the molecule as a whole can participate in reactions where other functional groups are reduced. For instance, if the amino group were to be converted to a nitro group, it could be subsequently reduced back to an amine.

Influence of the Vicinal Difluoroalkyl Group on this compound Reactivity

The geminal difluoro group at the C-1 position significantly influences the reactivity of the entire molecule. Fluorine is the most electronegative element, and its presence has strong electron-withdrawing effects.

This inductive effect decreases the electron density on the adjacent carbons, which can impact the pKa of both the amino and hydroxyl groups, making them more acidic compared to their non-fluorinated analogs. The electron-withdrawing nature of the difluoromethyl group can also affect the nucleophilicity of the amino group and the reactivity of the hydroxyl group. For instance, the increased acidity of the hydroxyl proton can facilitate its removal in base-mediated reactions.

Furthermore, the fluorine atoms can influence the conformational preferences of the molecule through steric and electronic interactions, which in turn can affect the stereochemical outcome of reactions at the adjacent chiral centers. The presence of fluorine can also enhance the binding affinity of the molecule to biological targets through hydrogen bonding and other non-covalent interactions.

Electronic Effects and Inductive Properties on Reaction Centers

The chemical reactivity and mechanistic pathways of this compound are significantly influenced by the strong electronic effects exerted by the difluoromethyl group. Fluorine's high electronegativity creates a powerful electron-withdrawing inductive effect (-I effect) that propagates through the carbon skeleton, modulating the properties of the adjacent reaction centers: the hydroxyl group at C-2 and the amino group at C-3. chemistryviews.orgrsc.org

The primary consequence of the gem-difluoro substitution at C-1 is the pronounced polarization of the C-F bonds, which in turn induces a partial positive charge on C-1. This inductive pull draws electron density away from the rest of the molecule. The proximity of the hydroxyl group at C-2 to the difluoromethyl group makes it particularly susceptible to this effect. The electron density around the oxygen atom of the hydroxyl group is diminished, which increases its acidity (lowers the pKa) compared to its non-fluorinated counterpart. cdnsciencepub.com This enhanced acidity can influence its reactivity in processes such as deprotonation, esterification, or etherification, often allowing such reactions to proceed under milder conditions.

The inductive effect also extends to the amino group at C-3, although its impact is somewhat attenuated by the intervening carbon atom. Nevertheless, the electron-withdrawing nature of the difluoromethyl group reduces the basicity (lowers the pKa) of the amino group. mdpi.com This decreased nucleophilicity of the nitrogen atom can affect the rates and equilibria of reactions involving the amino group, such as amide bond formation or alkylation. The deactivation of the amino group is a known challenge in the synthesis of peptides incorporating fluorinated amino acids. mdpi.com

The table below illustrates the anticipated impact of the 1,1-difluoro substitution on the acidity and basicity of the functional groups in this compound compared to its non-fluorinated analog, 3-aminobutan-2-ol. The pKa values are estimates based on general principles observed in similar fluorinated compounds. cdnsciencepub.com

| Compound | Functional Group | Estimated pKa | Predominant Electronic Effect |

| 3-Aminobutan-2-ol | Hydroxyl (-OH) | ~16-18 | Standard |

| This compound | Hydroxyl (-OH) | ~14-15 | -I effect of CF₂ group increases acidity |

| 3-Aminobutan-2-ol | Amino (-NH₂) | ~10-11 | Standard |

| This compound | **Amino (-NH₂) ** | ~9-10 | -I effect of CF₂ group decreases basicity |

These electronic modifications are crucial in directing the outcomes of chemical transformations. For instance, in reactions where the hydroxyl group acts as a nucleophile, its reactivity might be diminished. Conversely, in reactions where it acts as a leaving group after protonation, the process might be facilitated due to the stabilization of the resulting partial positive charge at C-2 by the adjacent electron-withdrawing group.

Stereoelectronic Control in Transformations of this compound

Stereoelectronic effects play a pivotal role in dictating the three-dimensional course of reactions involving this compound, influencing both its ground-state conformation and the transition states of its chemical transformations. The interplay between the electronic properties of the substituents and their spatial arrangement governs the stereochemical outcome of reactions. nih.gov

A key stereoelectronic phenomenon in fluorinated compounds is the gauche effect, which describes the tendency of vicinal electronegative substituents to adopt a gauche conformation (a dihedral angle of approximately 60°) rather than the sterically less hindered anti conformation. researchgate.net In this compound, while the fluorines are geminal, their strong electron-withdrawing nature influences the conformational preferences around the C2-C3 bond. The molecule will likely adopt conformations that minimize unfavorable dipole-dipole interactions and maximize stabilizing hyperconjugative interactions.

For instance, the orientation of the C-F bonds can influence the nucleophilicity of the adjacent amino group and the acidity of the hydroxyl group through space. In transformations involving the chiral centers at C-2 and C-3, stereoelectronic effects will be critical in determining facial selectivity. In a reaction such as the oxidation of the secondary alcohol to a ketone, the approach of the oxidizing agent will be directed by the conformational biases imposed by the fluorinated group and the amino substituent.

The preferred conformation can be rationalized by considering orbital interactions. For example, a stabilizing interaction can occur between the lone pair of the amino group (n_N) and the antibonding orbital of the C-C bond (σC1-C2), or between the lone pair of the hydroxyl group (n_O) and the antibonding orbital of the C-C bond (σC3-C4). The presence of the electron-withdrawing difluoromethyl group will lower the energy of the σ*C1-C2 orbital, enhancing such hyperconjugative effects when the orbitals are properly aligned.

The following table outlines the likely preferred conformations around the C2-C3 bond, considering the interplay of steric and stereoelectronic factors.

| Conformation | Dihedral Angle (H-C2-C3-H) | Key Interactions | Predicted Stability |

| Anti | ~180° | Minimizes steric hindrance between large groups. | Less favored due to unfavorable dipole interactions. |

| Gauche | ~60° | Potential for stabilizing n_N -> σC1-C2 hyperconjugation. Favorable dipole alignment.* | Likely favored. |

| Eclipsed | ~0° | Maximizes steric and torsional strain. | Highly unfavored. |

These stereoelectronic considerations are fundamental for the rational design of stereoselective syntheses utilizing this compound as a chiral building block. The predictable conformational behavior allows for the control of stereochemistry in subsequent reactions, a crucial aspect in the synthesis of complex, biologically active molecules. beilstein-journals.orgnih.gov

Strategic Applications of 3 Amino 1,1 Difluorobutan 2 Ol As a Versatile Building Block

Utilization in the Synthesis of Fluorine-Containing Heterocycles

The unique structural motif of 3-Amino-1,1-difluorobutan-2-ol, featuring vicinal amino and hydroxyl groups along with a difluoromethyl moiety, theoretically positions it as a valuable precursor for the synthesis of a variety of fluorine-containing heterocycles. The amino and alcohol functionalities can participate in cyclization reactions to form five- or six-membered rings, such as oxazines, piperazines, or morpholines, depending on the reaction partner. The presence of the difluoromethyl group is anticipated to impart unique electronic properties and metabolic stability to the resulting heterocyclic systems. However, specific examples of such transformations using this compound are not described in the available literature.

Role in the Construction of Complex Organic Molecules and Natural Product Analogs

Fluorinated building blocks are increasingly used in the synthesis of complex organic molecules and analogs of natural products to enhance their biological activity and pharmacokinetic properties. The stereocenters present in this compound could serve as a chiral pool starting material for the stereoselective synthesis of more complex structures. The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, or influence the conformation of the molecule. While the potential is evident, there are no specific published examples of its incorporation into the total synthesis of a complex molecule or a natural product analog.

Application in Peptide and Peptidomimetic Chemistry as a Modified Amino Acid Unit

The incorporation of non-proteinogenic amino acids is a common strategy in peptide and peptidomimetic chemistry to improve stability against enzymatic degradation and to modulate biological activity. This compound could, in principle, be utilized as a modified amino acid surrogate. The difluoromethylene group adjacent to the hydroxyl-bearing carbon could influence the peptide backbone conformation and its interactions with biological targets. Research on the synthesis and incorporation of other fluorinated amino acids into peptides is extensive, but specific studies involving this compound are absent from the scientific literature.

Precursor for the Development of Chiral Ligands and Organocatalysts

The chiral 1,2-amino alcohol scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis. The amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment for a variety of transformations. Furthermore, derivatives of this compound could potentially be developed into organocatalysts. The fluorine atoms could influence the acidity or basicity of the functional groups and the steric environment of the catalytic pocket. Despite the potential, the synthesis and application of chiral ligands or organocatalysts derived specifically from this compound have not been reported.

Integration into Pharmaceutical and Agrochemical Lead Compound Libraries

Compound libraries for high-throughput screening are essential for the discovery of new pharmaceutical and agrochemical lead compounds. The inclusion of novel, fluorinated building blocks like this compound could increase the structural diversity of these libraries and the probability of identifying hits with desirable properties. The unique combination of functional groups and the presence of fluorine make it an attractive scaffold for library synthesis. However, there is no publicly available information confirming the inclusion or screening of derivatives of this compound in such libraries.

Advanced Spectroscopic and Structural Characterization of 3 Amino 1,1 Difluorobutan 2 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and stereochemistry of organic molecules. For 3-Amino-1,1-difluorobutan-2-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional (2D) techniques, provides a complete picture of its molecular architecture.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each proton in the molecule. The methyl protons (H4) would likely appear as a doublet due to coupling with the adjacent methine proton (H3). The methine protons, H2 and H3, would present as complex multiplets due to couplings with each other, the adjacent methyl and difluoromethyl groups, and the hydroxyl and amino protons. The proton of the difluoromethyl group (H1) is expected to be a triplet due to coupling with the two fluorine atoms.

The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts are significantly influenced by the electronegative fluorine and oxygen atoms. The C1 carbon, bonded to two fluorine atoms, would resonate at a significantly downfield chemical shift and appear as a triplet due to one-bond C-F coupling. The C2 carbon, bearing the hydroxyl group, and the C3 carbon, with the amino group, would also be shifted downfield.

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, the two fluorine atoms are diastereotopic and would be expected to show distinct chemical shifts, appearing as a complex multiplet due to geminal F-F coupling and vicinal H-F couplings.

The stereochemistry of the two chiral centers (C2 and C3) can be investigated by analyzing the coupling constants. The magnitude of the vicinal coupling constant between H2 and H3 (³JHH) is dependent on the dihedral angle, which differs for the syn and anti diastereomers.

Table 1: Predicted ¹H and ¹³C NMR Data for a 3-Aminobutan-2-ol Analog (Data for the non-fluorinated analog (2R,3S)-3-aminobutan-2-ol is presented for illustrative purposes, as experimental data for the target compound is not readily available. nih.govspectrabase.com)

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| 1 | N/A | ~115-125 | t (¹JCF) |

| 2 | ~3.5-4.0 | ~70-80 | m |

| 3 | ~2.8-3.2 | ~50-60 | m |

| 4 | ~1.1-1.3 | ~15-25 | d |

Note: "t" denotes a triplet, "d" a doublet, and "m" a multiplet. Chemical shifts are highly dependent on the solvent and other experimental conditions.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the proton-proton coupling network. Cross-peaks would be observed between H4 and H3, H3 and H2, and H2 and H1, confirming the connectivity of the butanol backbone.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HSQC spectrum would show cross-peaks between H4/C4, H3/C3, H2/C2, and H1/C1, allowing for the unambiguous assignment of the carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. For instance, correlations between the methyl protons (H4) and both C3 and C2 would be expected, further confirming the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. For this compound, NOESY can be instrumental in assigning the relative stereochemistry. For the syn diastereomer, a strong NOE correlation would be expected between H2 and H3, whereas for the anti diastereomer, this correlation would be weaker. NOE correlations involving the fluorine atoms can also be observed in ¹H-¹⁹F HOESY experiments. mdpi.com

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₄H₉F₂NO), the predicted exact mass of the protonated molecule [M+H]⁺ is 126.0725. uni.lu An experimental HRMS measurement confirming this value would provide strong evidence for the molecular formula.

Table 2: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 126.07250 |

| [M+Na]⁺ | 148.05444 |

| [M-H]⁻ | 124.05794 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. This provides valuable information about the molecule's structure. For protonated this compound, several fragmentation pathways can be anticipated based on the known behavior of amino alcohols. Common fragmentation pathways include the loss of small neutral molecules such as water (H₂O) and ammonia (B1221849) (NH₃). Alpha-cleavage adjacent to the amino and hydroxyl groups is also a likely fragmentation route. For instance, cleavage of the C2-C3 bond could lead to characteristic fragment ions. The presence of the difluoromethyl group would also influence the fragmentation, potentially leading to the loss of HF or CHF₂ radicals. A detailed analysis of the MS/MS spectrum would allow for the construction of a fragmentation map, further corroborating the proposed structure.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. A single crystal X-ray diffraction study of this compound or a suitable crystalline derivative would unequivocally determine its molecular conformation, including the relative stereochemistry of the C2 and C3 centers. Furthermore, it would reveal details about intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amino and hydroxyl groups. These hydrogen bonding networks play a crucial role in the solid-state packing and can influence the physical properties of the compound. While no crystal structure for this compound is currently available in the public domain, analysis of related fluorinated amino alcohols often reveals the influence of fluorine on crystal packing through weak C-H···F interactions. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for characterizing the molecular structure of this compound. These techniques probe the vibrational modes of a molecule, providing a unique spectral fingerprint that is highly sensitive to the presence of specific functional groups and the nature of intermolecular and intramolecular interactions, particularly hydrogen bonding.

In the analysis of this compound, IR and Raman spectroscopy are complementary. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the dipole moment. Raman spectroscopy, conversely, measures the inelastic scattering of monochromatic light (typically from a laser) resulting from vibrations that cause a change in the molecular polarizability. Functional groups with large dipole moments, such as the hydroxyl (-OH) and amine (-NH₂) groups, tend to exhibit strong IR absorption bands. Symmetrical vibrations or those involving less polar bonds may be weak in the IR spectrum but strong in the Raman spectrum.

The vibrational spectrum of this compound is dominated by the characteristic frequencies of its primary functional groups: hydroxyl (-OH), amine (-NH₂), alkyl (C-H), and the carbon-fluorine (C-F) bonds. The precise position, intensity, and shape of these vibrational bands are profoundly influenced by the molecular environment, especially by hydrogen bonding. The presence of both a hydrogen bond donor (-OH) and a hydrogen bond acceptor/donor (-NH₂) within the same molecule allows for the formation of complex hydrogen-bonding networks.

These interactions can be either intramolecular, occurring within a single molecule (e.g., between the hydroxyl and amine groups), or intermolecular, occurring between different molecules. Such bonding typically leads to a red-shift (a shift to lower wavenumber) and significant broadening of the stretching frequencies of the involved groups, most notably the O-H and N-H stretching bands. The difluoro group (-CF₂) also influences the spectrum, not only through its own characteristic vibrations but also by modifying the electronic properties and geometry of the molecule, which can indirectly affect other vibrational modes.

Detailed Research Findings

While direct experimental spectra for this compound are not extensively published, a detailed analysis can be constructed based on data from analogous compounds and theoretical calculations, such as those employing Density Functional Theory (DFT). The non-fluorinated analog, 3-aminobutan-2-ol, provides a foundational reference for assigning vibrational modes. The introduction of two fluorine atoms is expected to cause significant shifts, particularly for vibrations involving adjacent atoms.

Functional Group Analysis:

O-H and N-H Stretching Region (3500-3200 cm⁻¹): This region is crucial for studying hydrogen bonding. In a non-interacting (gas phase or dilute solution in a non-polar solvent) environment, the free O-H stretch would appear as a sharp band around 3600 cm⁻¹. However, due to strong intermolecular and intramolecular hydrogen bonding, this band is typically observed as a very broad and intense absorption in the 3400-3200 cm⁻¹ range in condensed phases. The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as two distinct bands in this region: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). In the absence of hydrogen bonding, these appear near 3500 cm⁻¹ and 3400 cm⁻¹, respectively. In the presence of hydrogen bonding, these bands also broaden and shift to lower wavenumbers.

C-H Stretching Region (3000-2850 cm⁻¹): The molecule contains methyl (CH₃) and methine (C-H) groups. Their asymmetric and symmetric stretching vibrations are expected in this range and are typically of medium intensity.

Bending Vibrations (1650-1400 cm⁻¹): The N-H bending (scissoring) mode of the primary amine is expected to appear around 1650-1580 cm⁻¹. C-H bending vibrations for the methyl and methine groups occur in the 1470-1350 cm⁻¹ range.

C-F Stretching Region (1150-1000 cm⁻¹): The C-F bonds give rise to very strong and characteristic absorption bands in the IR spectrum due to the large change in dipole moment during vibration. For a geminal difluoro (-CF₂) group, strong asymmetric and symmetric stretching bands are anticipated in this region. These bands are often among the most intense in the entire spectrum.

C-O and C-N Stretching Region (1200-1000 cm⁻¹): The stretching vibration of the C-O bond in this secondary alcohol is expected in the 1125-1085 cm⁻¹ range. The C-N stretching vibration typically appears in the 1250-1020 cm⁻¹ range. These bands may overlap with the strong C-F stretching absorptions, potentially complicating their assignment.

Hydrogen Bonding Studies:

The simultaneous presence of -OH and -NH₂ groups facilitates the formation of various hydrogen bonds, such as O-H···N, N-H···O, and potentially weaker O-H···F or N-H···F interactions.

Intramolecular H-Bonding: A key interaction is the intramolecular hydrogen bond between the hydroxyl proton and the lone pair of the nitrogen atom (O-H···N) or between an amine proton and the hydroxyl oxygen (N-H···O). This is often studied by comparing spectra in dilute non-polar solvents (where intramolecular bonding is favored) with spectra in the pure liquid or solid state (where intermolecular bonding dominates). The formation of a five-membered ring via an O-H···N intramolecular bond would lead to a notable red-shift in the O-H stretching frequency.

Intermolecular H-Bonding: In the condensed phase, extensive intermolecular hydrogen bonding is expected. This leads to the formation of dimers or larger polymeric aggregates. The result in the IR spectrum is the coalescence of individual O-H and N-H stretching bands into a single, very broad and strong absorption envelope, often spanning several hundred wavenumbers. The breadth of this band is indicative of a wide distribution of hydrogen bond strengths and geometries within the sample.

The analysis of low-frequency Raman spectra can also provide information on the intermolecular vibrations, such as the stretching and bending of the hydrogen bonds themselves, which typically occur below 400 cm⁻¹.

Interactive Data Tables

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound

This table provides the expected wavenumber ranges for the principal vibrational modes. These values are predictive, based on established group frequencies and data from analogous molecules.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity | Notes |

| O-H Stretch | -OH | 3400-3200 (Broad) | Strong | Weak-Medium | Position and width are highly sensitive to hydrogen bonding. A "free" OH would be near 3600 cm⁻¹. |

| N-H Asymmetric Stretch | -NH₂ | ~3350 | Medium | Medium | Broadened and shifted to lower frequency by hydrogen bonding. |

| N-H Symmetric Stretch | -NH₂ | ~3280 | Medium | Medium | Broadened and shifted to lower frequency by hydrogen bonding. |

| C-H Stretch | -CH₃, -CH | 3000-2850 | Medium | Strong | Includes asymmetric and symmetric modes. |

| N-H Bend (Scissoring) | -NH₂ | 1650-1580 | Medium-Strong | Weak | A characteristic primary amine vibration. |

| C-H Bend | -CH₃, -CH | 1470-1350 | Medium | Medium | Includes asymmetric (umbrella) and symmetric bending modes. |

| C-F Asymmetric Stretch | -CF₂ | 1150-1050 | Very Strong | Weak-Medium | One of the most intense bands in the IR spectrum, characteristic of the difluoro group. |

| C-F Symmetric Stretch | -CF₂ | 1100-1000 | Strong | Strong | Also a very intense band, may overlap with C-O and C-N stretches. |

| C-O Stretch | C-OH | 1125-1085 | Strong | Weak | Characteristic of secondary alcohols. May be obscured by C-F bands. |

| C-N Stretch | C-NH₂ | 1250-1020 | Weak-Medium | Medium | Can be difficult to assign due to coupling with other vibrations and overlap with C-F and C-O bands. |

| O-H Bend | -OH | 1420-1330 | Medium | Weak | In-plane bending, often coupled with C-H bending modes. |

| C-C Stretch | C-C | 1200-800 | Weak | Medium-Strong | Skeletal vibrations, generally weak in the IR spectrum unless coupled with more polar groups. |

Computational Chemistry and Theoretical Investigations of 3 Amino 1,1 Difluorobutan 2 Ol

Conformational Analysis and Energy Landscapes of 3-Amino-1,1-difluorobutan-2-ol

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules. rsc.org MM methods use classical physics to model the potential energy of a molecule as a function of its geometry, allowing for the rapid screening of many possible conformations. MD simulations extend this by solving Newton's equations of motion, providing a trajectory of the molecule's movements over time. nih.govacs.org

For this compound, MD simulations can be used to study its dynamic behavior in different environments, such as in the gas phase or in various solvents. nih.gov These simulations can reveal how intermolecular interactions with solvent molecules influence the conformational preferences of the solute and can provide insights into processes like folding and aggregation. nih.gov

The presence of both a hydrogen-bond donor (hydroxyl and amino groups) and acceptors (oxygen, nitrogen, and fluorine atoms) in this compound suggests that intramolecular hydrogen bonding will play a crucial role in determining its most stable conformations. acs.orgnih.gov A hydrogen bond between the hydroxyl proton and the amino nitrogen (or vice versa) could lead to the formation of a stable five-membered ring-like structure. researchgate.net

The gauche effect, influenced by the highly electronegative fluorine atoms, will also significantly affect the dihedral angles along the carbon backbone. researchgate.net Computational scans of the potential energy surface by systematically rotating key dihedral angles can identify all low-energy conformers. Subsequent geometry optimization at a higher level of theory (like DFT or MP2) provides accurate structures and relative energies for these stable forms.

The table below presents hypothetical data for the most stable conformers of this compound, highlighting the key interactions.

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle (N-C2-C3-C4) | Dominant Intramolecular Interaction | O-H···N Distance (Å) |

|---|---|---|---|---|

| Conf-1 | 0.00 | 65° (gauche) | Strong O-H···N hydrogen bond | 1.98 |

| Conf-2 | 1.25 | -70° (gauche) | N-H···O hydrogen bond | 2.15 |

| Conf-3 | 3.50 | 180° (anti) | No significant H-bond; steric minimization | 4.50 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A crucial aspect of computational chemistry is its ability to predict spectroscopic properties, which serves as a vital link between theoretical models and experimental reality. By calculating parameters such as NMR chemical shifts, coupling constants, and vibrational frequencies, computational methods can aid in the interpretation of experimental spectra and confirm molecular structures. derpharmachemica.com

For this compound, the prediction of its 19F NMR spectrum is of particular interest. DFT calculations have proven to be a reliable method for predicting 19F NMR chemical shifts, often with the use of scaling factors to improve accuracy. nih.govacs.orgrsc.org Similarly, 1H and 13C NMR spectra can be computed to assist in the complete assignment of experimental data.

Vibrational spectroscopy (Infrared and Raman) is another area where computational predictions are highly valuable. Calculating the vibrational frequencies of the molecule helps in assigning the observed spectral bands to specific molecular motions, such as O-H, N-H, and C-F stretching modes. researchgate.netresearchgate.net Comparing the computed spectrum with the experimental one can confirm the presence of specific conformers, particularly by identifying bands shifted due to intramolecular hydrogen bonding. acs.org

The following table illustrates a hypothetical comparison between calculated and experimental spectroscopic data for this compound.

| Spectroscopic Parameter | Calculated Value (B3LYP/6-311+G(d,p)) | Hypothetical Experimental Value | Assignment |

|---|---|---|---|

| 19F NMR Chemical Shift (ppm) | -115.8 | -114.9 | -CF2H group |

| 1H NMR Chemical Shift (ppm) | 5.95 | 5.88 | -CF2H proton |

| IR Frequency (cm-1, scaled) | 3450 | 3455 | O-H stretch (intramolecular H-bonded) |

| IR Frequency (cm-1, scaled) | 1120 | 1125 | C-F symmetric stretch |

Molecular Docking and Ligand-Protein Interaction Studies of Derived Compounds

Computational chemistry, particularly through molecular docking and ligand-protein interaction studies, offers a powerful lens to predict and analyze the binding of small molecules to biological targets. This approach is instrumental in modern drug discovery for identifying potential therapeutic agents and understanding their mechanisms of action at a molecular level. However, a review of the scientific literature reveals a significant gap in the computational investigation of compounds derived from this compound.

Currently, there are no publicly available research articles, scholarly papers, or database entries that specifically detail molecular docking simulations or comprehensive ligand-protein interaction studies for derivatives of this compound. Consequently, it is not possible to present detailed research findings, including data tables of binding affinities, specific protein targets, or key amino acid interactions for this particular class of compounds.

While the broader class of fluorinated molecules and β-amino alcohols has been the subject of numerous computational studies, the unique structural arrangement of this compound—with its gem-difluoro group adjacent to a hydroxyl and an amino group on a butane (B89635) backbone—necessitates specific research to understand its potential interactions with biological macromolecules. The presence of the difluoromethyl group, in particular, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, all of which are critical factors in its binding to a protein's active site.

Future computational investigations would be invaluable in elucidating the potential of this compound derivatives as therapeutic agents. Such studies would typically involve:

Virtual Screening: Docking libraries of this compound derivatives against various protein targets to identify potential hits.

Binding Mode Analysis: Detailed examination of the predicted binding poses of the most promising compounds to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Binding Affinity Prediction: Calculation of binding energies to estimate the potency of the compounds.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the ligand-protein complex to assess the stability of the binding and the influence of the ligand on the protein's conformation.

Without such specific studies, any discussion on the molecular docking and ligand-protein interactions of this compound derivatives would be purely speculative. The scientific community awaits dedicated research in this area to unlock the potential of this novel chemical scaffold.

Future Perspectives and Emerging Research Avenues for 3 Amino 1,1 Difluorobutan 2 Ol

Exploration of New Synthetic Pathways and Industrial Scale-Up Considerations

The development of efficient, stereoselective, and scalable synthetic routes to 3-Amino-1,1-difluorobutan-2-ol is paramount to unlocking its full potential. Current synthetic strategies for fluorinated amino alcohols often rely on multi-step sequences that can be challenging to scale up. Future research will likely focus on the development of more direct and atom-economical methods.

Catalytic Asymmetric Synthesis: A significant area of exploration will be the development of catalytic asymmetric methods to control the two contiguous stereocenters in this compound. This could involve:

Asymmetric Hydrogenation: The use of chiral metal catalysts, such as those based on rhodium, ruthenium, or iridium, for the asymmetric hydrogenation of corresponding difluorinated aminoketone precursors could provide a direct route to the desired stereoisomer.

Proline-Catalyzed Mannich Reactions: The proline-catalyzed cross-Mannich reaction of difluorinated aldehydes with suitable imines, followed by stereoselective reduction, offers a powerful organocatalytic approach to chiral fluorinated amino alcohols.

Enzymatic Resolutions: Biocatalysis presents an attractive green chemistry approach. The use of lipases or other enzymes for the kinetic resolution of racemic mixtures of this compound or its precursors could yield enantiomerically pure forms of the compound.

Industrial Scale-Up: For any new synthetic pathway, industrial scale-up presents a unique set of challenges. Key considerations will include the cost and availability of starting materials, the safety of handling fluorinating agents, and the efficiency of purification methods. Continuous flow chemistry is an emerging technology that could offer significant advantages for the synthesis of fluorinated compounds, providing better control over reaction parameters and enhancing safety.

Potential Synthetic Precursors and Reagents

| Precursor/Reagent | Synthetic Approach | Potential Advantages |

|---|---|---|

| 1,1-Difluoro-3-nitrobutan-2-one | Asymmetric hydrogenation of the ketone followed by reduction of the nitro group | Convergent route, potential for high stereoselectivity |

| 1,1-Difluorobutan-2-one | Asymmetric aminohydroxylation | Atom-economical, direct introduction of amino and hydroxyl groups |

Diversification of Applications in Material Science and Polymer Chemistry

The unique properties conferred by the gem-difluoro group, such as increased thermal stability, altered electronic properties, and enhanced lipophilicity, make this compound an attractive monomer or additive for the development of advanced materials.

Fluorinated Polymers: The incorporation of this compound into polymer backbones could lead to materials with desirable properties. For instance, polyamides or polyurethanes derived from this amino alcohol could exhibit:

Enhanced Thermal and Chemical Resistance: The strong carbon-fluorine bond can increase the stability of the polymer chains.

Low Surface Energy: This could lead to materials with hydrophobic and oleophobic properties, useful for coatings and self-cleaning surfaces.

Specific Optical Properties: The presence of fluorine can alter the refractive index of materials, which is advantageous in the design of optical fibers and other photonic devices.

Chiral Materials: The inherent chirality of this compound could be exploited in the creation of chiral stationary phases for chromatography or as a component in chiral sensors.

Potential Polymer Systems Incorporating this compound

| Polymer Type | Potential Properties | Potential Applications |

|---|---|---|

| Polyamides | High thermal stability, low moisture absorption | High-performance engineering plastics, specialty fibers |

| Polyurethanes | Enhanced chemical resistance, biocompatibility | Medical devices, durable coatings |

Advanced Derivatization for Enhanced Biological Activity or Specific Functionalization

Fluorinated amino acids and their derivatives are of significant interest in medicinal chemistry due to their ability to modulate the biological activity and pharmacokinetic properties of parent compounds. This compound can serve as a scaffold for the synthesis of a diverse range of bioactive molecules.

Peptidomimetics: The incorporation of this compound into peptide sequences can induce specific conformational constraints and increase metabolic stability. The difluoromethyl group can act as a bioisostere for other functional groups, potentially leading to enhanced binding affinity to biological targets.

Synthesis of Novel Heterocycles: The amino and hydroxyl groups of this compound provide reactive handles for the construction of novel heterocyclic compounds. These fluorinated heterocycles could be screened for a wide range of biological activities, including as enzyme inhibitors or receptor modulators.

Functionalization for Targeted Delivery: The hydroxyl group can be functionalized with targeting moieties, such as antibodies or small molecules, to enable the targeted delivery of therapeutic agents. The fluorine atoms can also serve as a label for 19F NMR-based imaging and diagnostic applications.

Integration with Machine Learning and Artificial Intelligence in Retrosynthesis and Compound Design

The fields of artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis and drug discovery. These computational tools can be leveraged to accelerate the development and application of this compound.

Compound Design and Property Prediction: Machine learning models can be trained to predict the physicochemical and biological properties of molecules. This allows for the in silico design of novel derivatives of this compound with desired characteristics. For example, ML models could be used to predict the binding affinity of its derivatives to a specific protein target or to forecast the thermal stability of polymers incorporating this monomer. The use of computational methods is crucial for making rational predictions about the effects of fluorination.

常见问题

Basic: What are the critical considerations for synthesizing 3-Amino-1,1-difluorobutan-2-ol, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves fluorination of a precursor alcohol or amination of a fluorinated intermediate. Key steps include:

- Fluorination: Use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under anhydrous conditions in solvents like dichloromethane at –20°C to 0°C to minimize side reactions such as elimination .

- Amination: Reductive amination (e.g., NaBH₃CN with NH₃) or nucleophilic substitution (e.g., NH₃ in THF) to introduce the amino group.

- Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess DAST for complete fluorination) and reaction time to maximize yield (typically 50–70% after column chromatography) .

Advanced: How do steric and electronic effects influence the stereochemical outcomes in this compound synthesis?

Answer:

The geminal difluoro group introduces significant steric hindrance and electron-withdrawing effects, which:

- Favor trans-aminolysis in ring-opening reactions due to reduced nucleophilic attack on the hindered side.

- Impact enantiomeric purity when using chiral catalysts (e.g., Ru-BINAP complexes). Computational modeling (DFT) can predict transition states to guide catalyst selection .

- Validation: Characterize stereochemistry via chiral HPLC or X-ray crystallography. For example, a 3:1 diastereomeric ratio was reported in similar fluorinated amino alcohols using L-tartaric acid resolution .

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

- 19F NMR: Identifies fluorine environments (δ –120 to –140 ppm for CF₂ groups) and confirms regiochemistry .

- IR Spectroscopy: Detects NH (3300–3500 cm⁻¹) and OH (broad ~3200 cm⁻¹) stretches.

- Mass Spectrometry (HRMS): Validates molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of H₂O or HF) .

- HPLC: Purity assessment using C18 columns with UV detection (λ = 210 nm) and mobile phases like acetonitrile/water (0.1% TFA) .

Advanced: How can researchers resolve contradictions in reported biological activity data for fluorinated amino alcohols?

Answer:

Discrepancies often arise from:

- Variability in assay conditions (e.g., pH, temperature). Standardize protocols (e.g., enzyme inhibition assays at 37°C in PBS buffer) .

- Impurity profiles. Use preparative HPLC to isolate >98% pure compound before testing .

- Species-specific receptor interactions. Conduct cross-species comparative studies (e.g., human vs. murine CYP450 isoforms) .

- Statistical validation: Replicate experiments (n ≥ 3) and apply ANOVA to confirm significance .

Basic: What purification strategies are recommended for this compound?

Answer:

- Liquid-liquid extraction: Separate polar impurities using ethyl acetate/water (1:1).

- Column chromatography: Use silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1). For amino groups, add 1% triethylamine to the mobile phase to reduce tailing .

- Crystallization: Recrystallize from ethanol/water (7:3) at –20°C for high-purity solids (>95%) .

Advanced: How does the fluorination pattern in this compound affect its metabolic stability in pharmacokinetic studies?

Answer:

- Fluorine’s electronegativity reduces oxidative metabolism by CYP450 enzymes. Compare half-life (t₁/₂) in liver microsomes: fluorinated analogs show 2–3× longer t₁/₂ than non-fluorinated counterparts .

- Hydrogen-bonding capacity: The amino and hydroxyl groups increase solubility but may enhance renal clearance. Balance logP (target 0.5–1.5) using prodrug strategies (e.g., acetylation of –OH) .

- In vivo validation: Use radiolabeled (¹⁴C) compound in rodent models to track excretion pathways .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Personal protective equipment (PPE): Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for volatile reagents like DAST .

- Spill management: Neutralize acidic byproducts with sodium bicarbonate. Dispose of waste via approved fluorochemical disposal protocols .

- First aid: For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

Answer:

- Molecular docking (AutoDock Vina): Screen derivatives against target proteins (e.g., kinases) to predict binding affinities. Prioritize compounds with ΔG < –8 kcal/mol .

- QSAR modeling: Correlate substituent effects (e.g., Hammett σ values) with IC₅₀ data to optimize R-group substitutions .

- MD simulations: Assess stability of protein-ligand complexes over 100 ns trajectories (AMBER force field) to identify persistent interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。